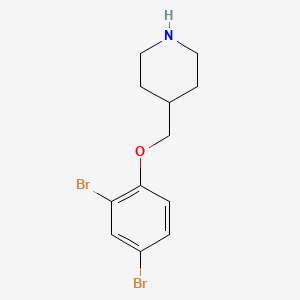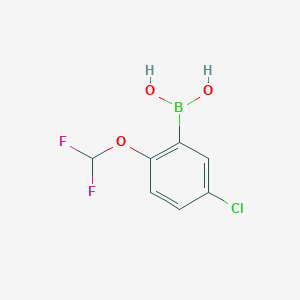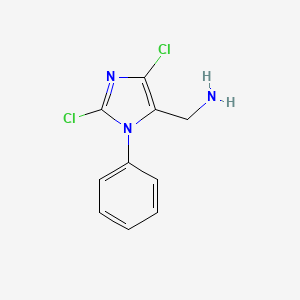
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H14O3 and a molecular weight of 266.29 g/mol . It is known for its yellow crystalline appearance and is soluble in organic solvents like dimethyl sulfoxide and ethanol . This compound is often used in various chemical and biological research applications due to its unique structure and properties.
Métodos De Preparación
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one can be synthesized through the reaction of phenol and pentan-3-one under specific conditions . The reaction typically involves the use of a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or catalyst precursor in organic synthesis.
Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: This compound has similar structural features but differs in the position of the hydroxyl groups, which can affect its reactivity and biological activity.
Dibenzalacetone: Another structurally related compound, known for its use in organic synthesis and as a precursor for various chemical reactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14O3 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(1E,4E)-1,5-bis(3-hydroxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O3/c18-15(9-7-13-3-1-5-16(19)11-13)10-8-14-4-2-6-17(20)12-14/h1-12,19-20H/b9-7+,10-8+ |
Clave InChI |
WOHFCBMZGVNRBL-FIFLTTCUSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/C=C/C(=O)/C=C/C2=CC(=CC=C2)O |
SMILES canónico |
C1=CC(=CC(=C1)O)C=CC(=O)C=CC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


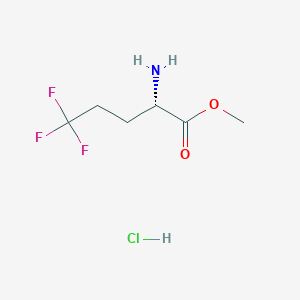
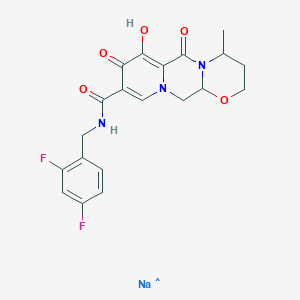


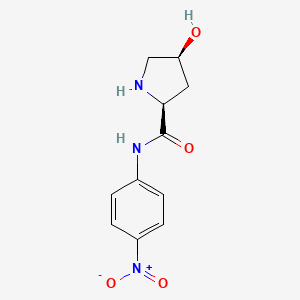
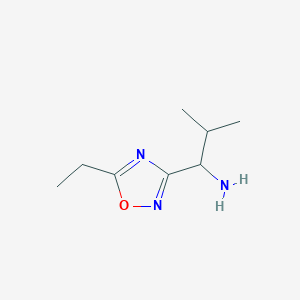
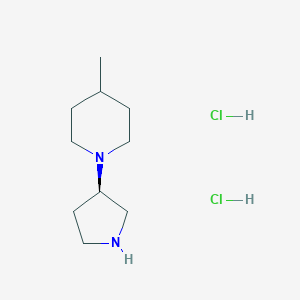
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)
